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Compound of Interest

Compound Name: Menthyl acetate

Cat. No.: B105547

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Menthyl acetate,
a monoterpene ester widely used in the flavor, fragrance, and pharmaceutical industries.
Understanding its spectroscopic signature is crucial for quality control, structural elucidation,
and the development of new applications. This document presents nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental
protocols and logical diagrams to illustrate the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For Menthyl acetate, both 1H and 3C NMR provide detailed information about its

structure.

'H NMR Spectral Data

The proton NMR spectrum of Menthyl acetate shows distinct signals for the various protons in
the molecule. The chemical shifts (d) are reported in parts per million (ppm) relative to a
standard reference.
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Proton Chemical Shift o Coupling )
Assignment ( ppm) Multiplicity Constant (J Hz) Integration
H-1 4.55 dt 10.9,4.4 1H

H-2 1.85 m 1H

H-3ax 0.95 m 1H

H-3eq 1.62 m 1H

H-4 1.38 m 1H

H-5ax 0.82 m 1H

H-5eq 1.65 m 1H

H-6 1.25 m 1H

H-7 (CHs) 0.88 d 7.0 3H

H-8 1.45 m 1H

H-9 (CHs) 0.75 d 6.9 3H

H-10 (CHs) 0.86 d 7.0 3H
Acetyl CHs 1.98 s 3H

Note: This data is compiled from various spectroscopic databases and literature sources. The
exact chemical shifts and coupling constants may vary slightly depending on the solvent and
experimental conditions.

13C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the Menthyl acetate molecule.
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Carbon Assignment

Chemical Shift (& ppm)

C-1 74.5
C-2 47.2
C-3 34.2
C-4 41.0
C-5 26.5
C-6 315
C-7 (CHs) 22.1
C-8 25.2
C-9 (CHs) 16.5
C-10 (CHs) 20.8
C=0 (Acetyl) 170.8
CHs (Acetyl) 21.3

Note: This data is compiled from various spectroscopic databases and literature sources.[1]

The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

o Weigh approximately 10-20 mg of Menthyl acetate for *H NMR and 50-100 mg for 13C NMR

into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) to the vial.

o Gently swirl or vortex the vial to ensure the sample is fully dissolved.
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« Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm
NMR tube to remove any particulate matter.

e Cap the NMR tube and label it appropriately.
Instrumental Parameters:
o Spectrometer: A 300 MHz or higher field NMR spectrometer.
e Solvent: Chloroform-d (CDClIs) is commonly used.
» Reference: Tetramethylsilane (TMS) is used as an internal standard (6 0.00 ppm).
o Temperature: Standard ambient probe temperature (e.g., 298 K).
e H NMR:
o Pulse sequence: Standard single-pulse sequence.
o Number of scans: 8-16 scans.
o Relaxation delay: 1-2 seconds.
e 13C NMR:
o Pulse sequence: Proton-decoupled pulse sequence.
o Number of scans: 1024 or more, depending on the concentration.

o Relaxation delay: 2-5 seconds.
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

FTIR Spectral Data

The IR spectrum of Menthyl acetate shows characteristic absorption bands corresponding to
its ester functional group and hydrocarbon backbone.

Wavenumber (cm~?) Vibrational Mode Functional Group
2955-2870 C-H stretch Aliphatic CH, CHz, CHs
1738 C=0 stretch Ester

1455 C-H bend CH2

1370 C-H bend CHs

1240 C-O stretch Ester

1028 C-O stretch Ester

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

o Place a small drop of neat Menthyl acetate liquid directly onto the center of the ATR crystal.
o Lower the press arm to ensure good contact between the sample and the crystal.
Instrumental Parameters:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
ATR accessory.
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Spectral Range: 4000-400 cm™1.
Resolution: 4 cm~2.
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the
sample measurement.

Instrument Setup Measurement Procedure

FTIR Spectrometer

Record Background Spectrum

ATR Accessory

Apply Menthyl Acetate to Crystal
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FTIR Spectroscopy Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. Menthyl acetate is
often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The electron ionization (El) mass spectrum of Menthyl acetate shows a molecular ion peak

and several characteristic fragment ions.

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment lon

[C12H2202]* (Molecular lon,

198 <5 M)

156 ~20 [M - C2H20]*

138 ~ 80 [M - CHsCOOH]*

95 ~90 [C7H11]*

81 ~ 100 [CeHo]* (Base Peak)
69 ~50 [CsHo]*

43 ~75 [CHsCOJ*

Fragmentation Analysis

The fragmentation of Menthyl acetate in EI-MS is initiated by the loss of an electron to form
the molecular ion (M*) at m/z 198. The most prominent fragmentation pathways include:

o Loss of acetic acid (60 Da): A characteristic fragmentation for acetates, leading to the

formation of the menthene cation at m/z 138.

o Loss of the acetyl group (43 Da): Cleavage of the ester bond results in the formation of the
acylium ion [CH3CO]* at m/z 43.
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» Fragmentation of the cyclohexane ring: Subsequent fragmentations of the menthene cation
lead to the formation of smaller, stable carbocations, such as those observed at m/z 95, 81
(the base peak), and 69.

Experimental Protocol for GC-MS

Sample Preparation:

o Prepare a dilute solution of Menthyl acetate (e.g., 1 mg/mL) in a volatile organic solvent
such as hexane or ethyl acetate.

Instrumental Parameters:

e Gas Chromatograph (GC):
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Mass Range: Scan from m/z 40 to 300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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